3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNAWPNNHXAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine typically involves the following steps:
Chemical Reactions Analysis
3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substitutents
Tyrosinase Inhibition
Compounds with pyridinyl substituents at position 5 (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives) exhibit potent tyrosinase inhibitory activity, with IC₅₀ values in the micromolar range. The pyridine ring facilitates π-π stacking in the enzyme’s active site, while the alkylsulfanyl group modulates solubility . In contrast, the target compound’s propyl and bromophenyl groups may prioritize membrane permeability over direct enzyme interaction.
Antimicrobial and Antioxidant Effects
Morpholine-containing analogs (e.g., 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine) reduce lipid oxidation by ~42%, highlighting the role of cyclic amines in radical scavenging . Benzimidazole derivatives (e.g., 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine) show broad-spectrum antimicrobial activity (MIC: 1.5–3.125 µg/mL), suggesting that bulky aromatic groups enhance microbial target engagement .
Physicochemical and Structural Properties
Solubility and Lipophilicity
- Target Compound : The 4-bromophenyl and propyl groups likely increase logP, favoring hydrophobic environments.
- Fluorophenyl Analogs : The 4-fluorobenzylsulfanyl group reduces logP compared to bromine, improving aqueous solubility .
- Trifluoromethyl Derivatives : Electron-withdrawing CF₃ groups enhance metabolic stability but may reduce solubility .
Crystallographic and Spectroscopic Analysis
Single-crystal studies of analogs (e.g., 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine) reveal planar triazole cores and intermolecular hydrogen bonding via the amine group, critical for crystal packing . NMR data (¹H and ¹³C) for S-alkylated triazoles consistently show shifts for sulfanyl (–SCH₂–) and aromatic protons, aiding structural confirmation .
Biological Activity
3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-5-propyl-1,2,4-triazole with various sulfide precursors in alkaline conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against a range of bacterial strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent antibacterial properties.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains, including Candida species. The antifungal activity was evaluated using a similar MIC approach.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The results indicate that the compound is effective in inhibiting fungal growth at relatively low concentrations .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings indicate potential for further development as an anticancer agent .
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within microbial and cancer cells. The compound may inhibit enzyme activities or interfere with receptor functions critical for cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine?
- Methodology :
- Multi-step synthesis : Begin with bromination of the phenyl precursor using bromine in dichloromethane, followed by alkylation with propyl groups under basic conditions. The sulfanyl group is introduced via nucleophilic substitution using thiourea derivatives .
- Key reagents : 4-bromobenzyl bromide, propylamine, thiourea, and triazole precursors.
- Reaction optimization : Use reflux conditions (80–100°C) in polar aprotic solvents (e.g., DMF) to enhance yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, propyl chain at δ 0.9–1.6 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., triazole-amine motifs) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 367) .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays :
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., IC50 determination) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace bromophenyl with fluorophenyl) to isolate activity drivers .
- Isotopic labeling : Use C-labeled propyl chains to track metabolic degradation pathways in cell models .
Q. How to address discrepancies between computational predictions and experimental data in reaction mechanisms?
- Approach :
- Ab initio calculations : Simulate reaction pathways (e.g., bromination transition states) using Gaussian or ORCA software .
- Kinetic studies : Measure rate constants for sulfanyl group incorporation under varying temperatures/pH .
- Validation : Compare computed activation energies with experimental Arrhenius plots .
Q. What strategies optimize synthetic yield and scalability for industrial research?
- Process parameters :
- Design of Experiments (DOE) : Vary solvent polarity, catalyst loading (e.g., KCO), and reaction time to identify optimal conditions .
- Continuous flow chemistry : Implement microreactors for safer bromine handling and improved heat transfer .
- Scalability : Pilot-scale trials (1–10 L batches) with in-line FTIR monitoring to ensure consistency .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
